Dota-LM3

Description

BenchChem offers high-quality Dota-LM3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dota-LM3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C69H93ClN16O19S2 |

|---|---|

Molecular Weight |

1550.2 g/mol |

IUPAC Name |

2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C69H93ClN16O19S2/c1-40(87)60-68(104)81-55(66(102)77-50(61(72)97)30-43-9-17-47(88)18-10-43)39-107-106-38-54(67(103)79-53(33-44-11-19-48(89)20-12-44)65(101)78-52(32-42-7-15-46(16-8-42)74-69(73)105)64(100)76-49(62(98)82-60)4-2-3-21-71)80-63(99)51(31-41-5-13-45(70)14-6-41)75-56(90)34-83-22-24-84(35-57(91)92)26-28-86(37-59(95)96)29-27-85(25-23-83)36-58(93)94/h5-20,40,49-55,60,87-89H,2-4,21-39,71H2,1H3,(H2,72,97)(H,75,90)(H,76,100)(H,77,102)(H,78,101)(H,79,103)(H,80,99)(H,81,104)(H,82,98)(H,91,92)(H,93,94)(H,95,96)(H3,73,74,105)/t40-,49+,50-,51+,52-,53+,54-,55+,60+/m1/s1 |

InChI Key |

KOZHSMBONUANKJ-GPCQATCWSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Dota-LM3: A Technical Guide to a Novel Somatostatin Receptor Antagonist in Radionuclide Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dota-LM3 is a synthetic peptide that acts as a potent and specific antagonist for the somatostatin receptor subtype 2 (SSTR2), a protein frequently overexpressed on the surface of neuroendocrine tumors (NETs). This technical guide provides an in-depth exploration of the mechanism of action of Dota-LM3, particularly when utilized as a component of a radiopharmaceutical for Peptide Receptor Radionuclide Therapy (PRRT). By chelating a radionuclide, Dota-LM3 serves as a vehicle for targeted delivery of radiation to cancer cells, inducing cellular damage and therapeutic effects. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visualizations of the underlying biological and experimental processes.

Mechanism of Action

The therapeutic and diagnostic efficacy of Dota-LM3 is rooted in its function as a somatostatin receptor antagonist. Unlike SSTR agonists (e.g., DOTATOC, DOTATATE) which bind to and are subsequently internalized by the cell, Dota-LM3 binds to SSTR2 on the cell membrane with high affinity and exhibits minimal internalization.[1] This antagonistic binding is a critical feature that offers several advantages in the context of PRRT.

When chelated with a radionuclide such as Lutetium-177 (¹⁷⁷Lu), Gallium-68 (⁶⁸Ga), Terbium-161 (¹⁶¹Tb), or Actinium-225 (²²⁵Ac), Dota-LM3 becomes a potent radiopharmaceutical. The Dota-LM3 moiety guides the radionuclide to SSTR2-expressing tumor cells. The prolonged retention of the radiolabeled antagonist at the tumor site allows for a sustained delivery of a high radiation dose directly to the cancerous tissue.[2][3]

The therapeutic effect is mediated by the radioactive decay of the chelated radionuclide. For instance, ¹⁷⁷Lu emits beta particles that induce single and double-strand DNA breaks and generate reactive oxygen species within the tumor cells, ultimately leading to apoptosis or cell cycle arrest.[4] Alpha emitters like ²²⁵Ac deliver high-energy alpha particles over a very short range, causing dense and complex DNA damage that is particularly effective at killing cancer cells, including those resistant to beta-emitters.[5]

The core mechanism can be summarized as follows:

-

Targeting: Intravenously administered radiolabeled Dota-LM3 circulates in the bloodstream and binds with high specificity to SSTR2 on the surface of neuroendocrine tumor cells.

-

Retention: Due to its antagonistic nature, Dota-LM3 remains bound to the cell surface for an extended period.

-

Radiation Delivery: The radionuclide attached to Dota-LM3 decays, emitting cytotoxic radiation in close proximity to the tumor cells.

-

Tumor Cell Killing: The localized radiation damages critical cellular components, primarily DNA, leading to the death of the cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Dota-LM3, providing a comparative overview of its performance.

Table 1: In Vitro Binding Affinity of Dota-LM3 Analogs for SSTR2

| Compound | IC50 (nmol/L) |

| ⁶⁸Ga-NODAGA-LM3 | 1.3 |

| ⁶⁸Ga-DOTA-LM3 | 12.5 |

Table 2: Comparative Tumor and Organ Uptake (SUVmax) of ⁶⁸Ga-labeled LM3 Analogs and ⁶⁸Ga-DOTATATE

| Tracer | Tumor (Median SUVmax) | Liver (Median SUVmax) | Spleen (Median SUVmax) | Kidneys (Median SUVmax) |

| ⁶⁸Ga-NODAGA-LM3 | 29.1 | 5.0 | 15.0 | 12.0 |

| ⁶⁸Ga-DOTA-LM3 | 16.1 | 2.1 | 5.0 | 8.0 |

| ⁶⁸Ga-DOTATATE | 21.6 | 2.9 | 10.0 | 15.0 |

Data from a comparative study in patients with well-differentiated NETs.

Table 3: Dosimetry Data for ¹⁷⁷Lu-DOTA-LM3 vs. ¹⁷⁷Lu-DOTATOC in Patients with Metastatic NENs

| Parameter | ¹⁷⁷Lu-DOTA-LM3 (n=11) | ¹⁷⁷Lu-DOTATOC (n=247) |

| Mean Absorbed Dose (Gy/GBq) | ||

| Kidneys | 1.12 ± 0.38 | 0.70 ± 0.23 |

| Spleen | 1.10 ± 0.44 | 0.58 ± 0.31 |

| Metastases | 2.15 ± 1.55 | 0.89 ± 0.81 |

| Effective Half-life (hours) | ||

| Kidneys | 61.2 ± 18.0 | 45.4 ± 14.6 |

| Spleen | 73.0 ± 22.1 | 49.9 ± 20.2 |

| Metastases | 81.1 ± 22.1 | 63.8 ± 20.4 |

Data from the first-in-human study of ¹⁷⁷Lu-DOTA-LM3.

Table 4: Clinical Efficacy of ¹⁷⁷Lu-DOTA-LM3 PRRT in Patients with Metastatic NENs (n=47)

| Response Assessment (RECIST 1.1) | Percentage of Patients |

| Partial Remission | 36.2% |

| Stable Disease | 48.9% |

| Progressive Disease | 14.9% |

| Disease Control Rate | 85.1% |

Key Experimental Protocols

In Vitro SSTR2 Binding Affinity Assay

Objective: To determine the binding affinity (IC50) of Dota-LM3 analogs to the somatostatin receptor subtype 2.

Methodology:

-

Cell Line: Human embryonic kidney (HEK293) cells stably transfected to express human SSTR2.

-

Radioligand: A radiolabeled somatostatin agonist (e.g., ¹²⁵I-Tyr¹¹-SRIF-14) is used as the competitor.

-

Procedure:

-

Cell membranes are prepared from the SSTR2-expressing cells.

-

A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the non-radiolabeled Dota-LM3 analog.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by filtration.

-

The radioactivity of the filter-bound membranes is measured using a gamma counter.

-

-

Data Analysis: The concentration of the Dota-LM3 analog that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Preclinical Biodistribution Studies in Tumor-Bearing Mice

Objective: To evaluate the in vivo tumor-targeting and organ distribution of radiolabeled Dota-LM3.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude) bearing xenografts of a human neuroendocrine tumor cell line expressing SSTR2 (e.g., H69 cells).

-

Radiopharmaceutical: ¹⁷⁷Lu-DOTA-LM3 is prepared under sterile conditions.

-

Procedure:

-

A cohort of tumor-bearing mice is injected intravenously with a defined activity of ¹⁷⁷Lu-DOTA-LM3.

-

At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), groups of mice are euthanized.

-

Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter.

-

-

Data Analysis: The uptake in each organ and the tumor is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are also determined.

First-in-Human Clinical Trial of ¹⁷⁷Lu-DOTA-LM3 PRRT

Objective: To assess the safety, dosimetry, and efficacy of ¹⁷⁷Lu-DOTA-LM3 in patients with metastatic neuroendocrine neoplasms.

Methodology:

-

Patient Selection: Patients with histopathologically confirmed, metastatic, progressive NENs with positive tumor uptake on a ⁶⁸Ga-NODAGA-LM3 PET/CT scan.

-

Radiopharmaceutical Administration: ¹⁷⁷Lu-DOTA-LM3 is administered intravenously. The median administered activity per cycle is approximately 6.1 GBq.

-

Imaging and Dosimetry:

-

Whole-body scintigraphy is performed at multiple time points after each treatment cycle to determine the biodistribution and clearance of the radiopharmaceutical.

-

Regions of interest are drawn over tumors and critical organs on the images to calculate the residence time.

-

Absorbed radiation doses to tumors and normal organs are calculated using medical internal radiation dose (MIRD) formalism.

-

-

Safety and Efficacy Evaluation:

-

Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

-

Tumor response is evaluated morphologically using CT or MRI according to RECIST 1.1 criteria and molecularly using PET imaging.

-

Visualizations

Caption: SSTR Agonist vs. Dota-LM3 (Antagonist) Mechanism of Action.

References

- 1. research.tudelft.nl [research.tudelft.nl]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the tolerability of 161Tb- and 177Lu-labeled somatostatin analogues in the preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. A prospective randomized, double-blind study to evaluate the diagnostic efficacy of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in patients with well-differentiated neuroendocrine tumors: compared with 68Ga-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Dota-LM3 as a Somatostatin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dota-LM3 is a potent somatostatin receptor (SSTR) antagonist that has demonstrated significant promise in the field of nuclear medicine, particularly for the diagnosis and treatment of neuroendocrine neoplasms (NENs).[1][2] As a DOTA-conjugated peptide, it can be chelated with radionuclides such as Gallium-68 (⁶⁸Ga) for positron emission tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac) for peptide receptor radionuclide therapy (PRRT).[1][3] Clinical and preclinical data suggest that Dota-LM3 and its radiolabeled counterparts exhibit favorable biodistribution, high tumor uptake, and prolonged tumor retention, often surpassing the performance of traditional SSTR agonists.[1] This document provides a comprehensive technical overview of Dota-LM3, including its mechanism of action, quantitative data on its performance, and detailed experimental protocols.

Introduction to Dota-LM3

Dota-LM3 is a synthetic peptide derivative designed to exhibit high-affinity antagonism for somatostatin receptors, which are frequently overexpressed on the surface of various tumor cells, most notably NENs. The peptide component, LM3, has the sequence p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is conjugated to the peptide, allowing for stable incorporation of medically relevant radioisotopes.

Unlike SSTR agonists (e.g., DOTATOC, DOTATATE), which are internalized by tumor cells upon receptor binding, SSTR antagonists like Dota-LM3 bind to the cell surface with minimal internalization. This distinct mechanism of action is hypothesized to allow for the binding to a greater number of receptor sites, leading to higher tumor-to-background ratios in imaging and potentially more effective delivery of radiation in therapy.

Quantitative Data and Comparative Analysis

The performance of radiolabeled Dota-LM3 has been evaluated in several studies, often in direct comparison to SSTR agonists. The following tables summarize key quantitative findings.

Table 1: Comparative Biodistribution of ¹⁷⁷Lu-Dota-LM3 vs. ¹⁷⁷Lu-DOTATOC

| Parameter | ¹⁷⁷Lu-Dota-LM3 | ¹⁷⁷Lu-DOTATOC | Reference |

| Whole Body Uptake (20h p.i.) | 72% | 19% | |

| Kidney Uptake (20h p.i.) | 6% | 1.7% | |

| Spleen Uptake (20h p.i.) | 4% | 1% | |

| Tumor Uptake (20h p.i., %/ml) | 0.12% | 0.05% | |

| Whole Body Effective Half-life | 76h | 50h | |

| Kidney Effective Half-life | 85h | 62h | |

| Spleen Effective Half-life | 90h | 73h | |

| Metastases Effective Half-life | 107h | 73h |

p.i. = post-injection

Table 2: Diagnostic Performance of ⁶⁸Ga-labeled SSTR Antagonists

| Tracer | Overall Lesions Detected | Overall Lesion SUVmax (mean ± SD) | Reference |

| ⁶⁸Ga-DOTA-LM3 | 445 | 19.8 ± 17.2 | |

| ⁶⁸Ga-NODAGA-LM3 | 548 | 35.3 ± 28.8 | |

| ⁶⁸Ga-NODAGA-JR11 | 503 | 25.0 ± 20.0 |

SUVmax = Maximum Standardized Uptake Value Note: This study highlights the impact of the chelator on diagnostic performance, with the NODAGA chelator showing improved lesion detection and uptake for the LM3 peptide compared to DOTA.

Mechanism of Action and Signaling Pathways

Dota-LM3 functions as a competitive antagonist at somatostatin receptors, primarily SSTR2. Upon binding, it occupies the receptor's ligand-binding pocket without initiating the downstream signaling cascade typically triggered by agonists like somatostatin or its synthetic analogs.

The agonist-induced signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of phosphotyrosine phosphatases. This cascade ultimately results in the regulation of hormone secretion and cell growth. In contrast, Dota-LM3 binding blocks these effects. Furthermore, a key difference lies in the process of receptor internalization. Agonist binding promotes rapid internalization of the receptor-ligand complex, whereas antagonists remain on the cell surface.

Caption: Agonist vs. Antagonist SSTR2 signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving Dota-LM3.

Radiosynthesis of ⁶⁸Ga-Dota-LM3

This protocol outlines the general steps for labeling Dota-LM3 with Gallium-68 for PET imaging.

Caption: General workflow for ⁶⁸Ga-Dota-LM3 radiosynthesis.

Detailed Steps:

-

Elution: A commercial ⁶⁸Ge/⁶⁸Ga generator is eluted with sterile 0.1 M hydrochloric acid to obtain ⁶⁸Ga in the form of [⁶⁸Ga]GaCl₃.

-

Reaction Setup: The ⁶⁸Ga eluate is added to a reaction vial containing Dota-LM3 peptide (typically 10-20 µg) dissolved in a suitable buffer, such as HEPES or sodium acetate, to maintain an optimal pH for chelation (pH 3.5-4.5).

-

Labeling Reaction: The reaction mixture is heated at a controlled temperature, commonly 95°C, for 5 to 10 minutes to facilitate the incorporation of ⁶⁸Ga into the DOTA chelator.

-

Purification (if necessary): The final product may be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and other impurities. The purified product is eluted with ethanol and diluted with saline.

-

Quality Control: The final product undergoes quality control tests to determine radiochemical purity (typically by radio-TLC or HPLC), pH, sterility, and pyrogenicity before administration.

In Vivo Biodistribution Studies in Animal Models

This protocol describes a typical workflow for assessing the biodistribution of a radiolabeled compound like ¹⁷⁷Lu-Dota-LM3 in tumor-bearing mice.

Caption: Workflow for in vivo biodistribution studies.

Detailed Steps:

-

Animal Model: SSTR-positive tumor cells (e.g., AR42J, HEK293-SSTR2) are subcutaneously implanted into immunodeficient mice. Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).

-

Radiotracer Administration: A known amount of the radiolabeled compound (e.g., ¹⁷⁷Lu-Dota-LM3) is injected intravenously into the tumor-bearing mice.

-

Tissue Harvesting: At various time points post-injection, groups of mice are euthanized. Blood, major organs (liver, kidneys, spleen, lungs, etc.), muscle, bone, and the tumor are collected.

-

Radioactivity Measurement: The wet weight of each tissue sample is recorded. The radioactivity in each sample is measured using a calibrated gamma counter, along with standards of the injectate.

-

Data Analysis: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the quantitative assessment of the tracer's distribution, accumulation in the tumor, and clearance from non-target organs.

Clinical Applications and Future Directions

Dota-LM3 has shown considerable potential in clinical settings, particularly for patients with NENs. When labeled with ⁶⁸Ga, it serves as a sensitive diagnostic tool for PET/CT imaging, capable of detecting primary tumors and metastases with high contrast. When labeled with therapeutic isotopes like ¹⁷⁷Lu or ²²⁵Ac, it is used for PRRT, delivering targeted radiation to tumor cells.

Studies have demonstrated that ¹⁷⁷Lu-Dota-LM3 can be administered safely and is well-tolerated by most patients, with thrombocytopenia being the most common significant adverse event. Notably, PRRT with Dota-LM3 has shown efficacy in patients who are refractory to or have low uptake with SSTR agonist-based therapies. The use of "tandem" PRRT, combining a beta-emitter like ¹⁷⁷Lu with an alpha-emitter like ²²⁵Ac, both chelated to Dota-LM3, is an emerging strategy to enhance therapeutic efficacy.

Future research will likely focus on:

-

Large-scale, randomized clinical trials to definitively establish the superiority of Dota-LM3 over SSTR agonists.

-

Optimization of dosing and treatment schedules for ¹⁷⁷Lu-Dota-LM3 and tandem therapies.

-

Exploration of Dota-LM3 in other SSTR-expressing malignancies beyond NENs.

-

Further investigation into the impact of different chelators on the pharmacokinetic properties of LM3.

Conclusion

Dota-LM3 represents a significant advancement in the field of theranostics for SSTR-positive tumors. Its properties as a potent antagonist lead to superior tumor targeting and retention compared to traditional agonists. The quantitative data and clinical findings summarized in this guide underscore its potential to improve diagnostic accuracy and therapeutic outcomes for patients with neuroendocrine neoplasms and other SSTR-expressing cancers. The detailed protocols provided herein offer a foundation for further research and development in this promising area.

References

Dota-LM3: A Comprehensive Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dota-LM3 is a potent and selective somatostatin receptor subtype 2 (SSTR2) antagonist that has garnered significant interest in the field of nuclear medicine for both diagnostic imaging and targeted radionuclide therapy of neuroendocrine tumors (NETs). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological characteristics of Dota-LM3. Detailed experimental protocols for its synthesis and radiolabeling are presented, alongside a summary of its binding affinity, biodistribution, and pharmacokinetic profile. Furthermore, the underlying signaling pathways affected by its antagonistic action on SSTR2 are elucidated through a detailed diagram. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development and application of novel radiopharmaceuticals.

Chemical Structure and Physicochemical Properties

Dota-LM3 is a complex molecule comprising three key components: the somatostatin receptor antagonist peptide, LM3; the chelating agent, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid); and a radiometal, typically Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for peptide receptor radionuclide therapy (PRRT).

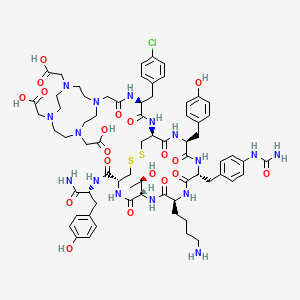

The peptide component, LM3, has the sequence p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2.[1][2][3][4][5] The DOTA chelator is conjugated to the N-terminus of the peptide, enabling the stable coordination of a radiometal ion.

Chemical Structure of Dota-LM3

Physicochemical Properties of Dota-LM3

| Property | Value | Reference |

| Molecular Formula | C₆₉H₉₃ClN₁₆O₁₉S₂ | |

| Molecular Weight | 1550.16 g/mol | |

| Appearance | White to off-white solid powder | |

| Solubility | Soluble in DMSO (50 mg/mL with sonication) | |

| Hydrogen Bond Donor Count | 18 | |

| Hydrogen Bond Acceptor Count | 26 | |

| Rotatable Bond Count | 28 |

Biological Properties and Mechanism of Action

Dota-LM3 functions as a competitive antagonist of the somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor (GPCR) that is overexpressed in many neuroendocrine tumors. Unlike SSTR2 agonists, which are internalized upon binding, antagonists like Dota-LM3 tend to bind to the receptor on the cell surface with high affinity without inducing significant internalization. This property is believed to contribute to a higher number of available binding sites and potentially enhanced tumor targeting.

Binding Affinity

The binding affinity of Dota-LM3 and its radiolabeled counterparts to SSTR2 has been determined in various studies. The half-maximal inhibitory concentration (IC₅₀) for ⁶⁸Ga-DOTA-LM3 has been reported to be 12.5 nM for human SSTR2.

Signaling Pathway

SSTR2 activation by its endogenous ligand, somatostatin, typically leads to the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi). This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates various downstream cellular processes, including hormone secretion and cell proliferation. As an antagonist, Dota-LM3 blocks the binding of somatostatin to SSTR2, thereby preventing this signaling cascade and its inhibitory effects.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of LM3

The LM3 peptide is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solvents (DMF, DCM)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid with a coupling reagent and couple it to the deprotected N-terminus of the growing peptide chain in the presence of a base.

-

Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

On-Resin Cyclization: After assembly of the linear peptide, perform on-resin cyclization to form the disulfide bridge between the two cysteine residues.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Radiolabeling with Gallium-68 (⁶⁸Ga)

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

Dota-LM3 precursor

-

Sodium acetate buffer

-

Heating block

Procedure:

-

Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

Add the ⁶⁸Ga eluate to a reaction vial containing Dota-LM3 dissolved in sodium acetate buffer to achieve a pH of approximately 4.0.

-

Heat the reaction mixture at 95-100°C for 8-10 minutes.

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

Materials:

-

¹⁷⁷LuCl₃ solution

-

Dota-LM3 precursor

-

Sodium acetate buffer

-

Gentisic acid (as a radioprotectant)

-

Heating block

Procedure:

-

Incubate the Dota-LM3 peptide with ¹⁷⁷LuCl₃ in sodium acetate buffer (pH ~5.5).

-

Add gentisic acid to the reaction mixture to prevent radiolysis.

-

Heat the mixture at 90°C for 30 minutes.

-

Conduct quality control using radio-HPLC to ensure a radiochemical purity of >99%.

Pharmacokinetics and Biodistribution

Radiolabeled Dota-LM3 exhibits favorable pharmacokinetic and biodistribution profiles for tumor imaging and therapy.

Biodistribution of ⁶⁸Ga-DOTA-LM3

Studies in patients with neuroendocrine tumors have shown that ⁶⁸Ga-DOTA-LM3 demonstrates high tumor uptake and good tumor retention, leading to high image contrast. The tracer shows rapid clearance from the blood and excretion primarily through the urinary tract. The urinary bladder wall receives the highest radiation dose.

Biodistribution and Dosimetry of ¹⁷⁷Lu-DOTA-LM3

Clinical studies have revealed that ¹⁷⁷Lu-DOTA-LM3 has a longer effective half-life in tumors compared to SSTR2 agonists. This results in a higher absorbed radiation dose to the tumor lesions. The kidneys, spleen, and bone marrow are the principal organs at risk for radiation toxicity, but the observed doses are generally within acceptable limits.

Absorbed Doses of ¹⁷⁷Lu-DOTA-LM3 in a First-in-Humans Study

| Organ/Tissue | Mean Absorbed Dose (Gy/GBq) |

| Kidneys | 2.3 ± 0.9 |

| Spleen | 3.4 ± 1.6 |

| Liver | 0.39 ± 0.05 |

| Whole Body | 0.12 ± 0.03 |

| Bone Lesions | 1 - 57 |

| Liver Lesions | 15 - 81 |

Conclusion

Dota-LM3 is a promising SSTR2 antagonist with significant potential for the diagnosis and treatment of neuroendocrine tumors. Its well-defined chemical structure, favorable physicochemical properties, and high-affinity binding to its target make it an excellent candidate for radiopharmaceutical development. The detailed protocols and data presented in this technical guide provide a solid foundation for researchers and clinicians working with this important molecule. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of Dota-LM3-based radiopharmaceuticals.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a New Era in Neuroendocrine Tumor Therapy: A Technical Guide to the Discovery and Development of Dota-LM3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of oncology, particularly in the management of neuroendocrine neoplasms (NENs), is continuously evolving with the advent of targeted radionuclide therapies. A significant breakthrough in this domain has been the development of somatostatin receptor (SSTR) antagonists. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Dota-LM3, a pivotal SSTR antagonist that has demonstrated considerable promise in the clinic. From its rational design and synthesis to its preclinical evaluation and successful first-in-human studies, this document serves as an in-depth resource, compiling critical quantitative data, detailed experimental methodologies, and visual representations of its underlying biological pathways and developmental workflows.

Introduction: The Rationale for SSTR Antagonists in Oncology

Somatostatin receptors, particularly subtype 2 (SSTR2), are overexpressed in a majority of well-differentiated neuroendocrine tumors. For decades, the therapeutic strategy has revolved around SSTR agonists, such as octreotide and lanreotide, which, when radiolabeled, have been the cornerstone of peptide receptor radionuclide therapy (PRRT). These agonists, upon binding to SSTR2, are internalized by the tumor cells, delivering a cytotoxic radiolabel.

However, the agonist-based approach has limitations. The number of available SSTR2 binding sites can be saturated, and the efficacy is dependent on the receptor's internalization efficiency. This paved the way for the exploration of SSTR antagonists. Preclinical studies revealed that antagonists bind to a significantly higher number of SSTR2 sites on the cell surface compared to agonists.[1] This increased binding potential, coupled with prolonged tumor retention, suggested that radiolabeled SSTR antagonists could deliver a higher radiation dose to tumors, potentially leading to improved therapeutic outcomes.[2] LM3, with the chemical name p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2, emerged as a potent and selective SSTR2 antagonist.[1] When chelated with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), it can be efficiently radiolabeled with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and diagnostic radionuclides like Gallium-68 (⁶⁸Ga).

Synthesis and Radiolabeling of Dota-LM3

The synthesis of Dota-LM3 is a multi-step process involving solid-phase peptide synthesis (SPPS) of the LM3 peptide, followed by conjugation with the DOTA chelator.

Solid-Phase Peptide Synthesis of LM3

The linear peptide precursor of LM3 is assembled on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis involves a cyclical process of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

Experimental Protocol: Solid-Phase Peptide Synthesis of LM3

-

Resin: Rink Amide resin is typically used to obtain a C-terminal amide.

-

Amino Acid Derivatives: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Cys, Boc for Lys, tBu for Tyr and Thr) are used.

-

Coupling: Amino acid activation is achieved using coupling reagents such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF. Coupling completion is monitored by a colorimetric test (e.g., Kaiser test).

-

Fmoc Deprotection: The Fmoc group is removed using a solution of 20% piperidine in DMF.

-

Cleavage and Deprotection: Once the linear sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Cyclization (Disulfide Bond Formation): The linear, deprotected peptide is cyclized by forming a disulfide bond between the two cysteine residues. This is typically achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH (pH 8-8.5).

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to determine its purity.

Conjugation of DOTA to LM3

The purified LM3 peptide is then conjugated to a DOTA derivative, typically DOTA-NHS ester, which reacts with the primary amine of the N-terminal amino acid.

Experimental Protocol: DOTA Conjugation

-

The purified cyclic LM3 peptide is dissolved in a suitable buffer (e.g., 0.1 M HEPES, pH 8.5).

-

A molar excess of DOTA-NHS ester, dissolved in a small amount of an organic solvent like DMSO, is added to the peptide solution.

-

The reaction mixture is incubated at room temperature for several hours or overnight.

-

The resulting Dota-LM3 conjugate is purified by RP-HPLC.

-

The final product is lyophilized and stored at -20°C.

Radiolabeling with Lutetium-177 and Gallium-68

Dota-LM3 is radiolabeled with ¹⁷⁷Lu for therapeutic applications and with ⁶⁸Ga for diagnostic imaging (PET/CT).

Experimental Protocol: Radiolabeling of Dota-LM3

¹⁷⁷Lu-Dota-LM3:

-

A solution of Dota-LM3 in a suitable buffer (e.g., 0.4 M sodium acetate, pH 5.5) is prepared.

-

A radical scavenger, such as gentisic acid, is added to prevent radiolysis.

-

The required activity of ¹⁷⁷LuCl₃ is added to the peptide solution.

-

The reaction mixture is incubated at 90-95°C for 15-30 minutes.[2]

-

Quality Control:

-

Radiochemical Purity (RCP): Determined by RP-HPLC and/or instant thin-layer chromatography (ITLC). The acceptance criterion is typically ≥95%.

-

Sterility and Endotoxin Levels: Must comply with pharmacopeial standards for injectable radiopharmaceuticals.

-

⁶⁸Ga-Dota-LM3:

-

⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

The eluate is added to a reaction vial containing Dota-LM3 dissolved in a buffer (e.g., sodium acetate, pH 4.0).

-

The reaction is typically performed at 95°C for 5-10 minutes.[3]

-

Quality Control:

-

Radiochemical Purity (RCP): Determined by RP-HPLC and/or ITLC (acceptance criterion ≥95%).

-

⁶⁸Ge Breakthrough: Measured to ensure it is within acceptable limits.

-

Preclinical Evaluation

The preclinical development of Dota-LM3 involved a series of in vitro and in vivo studies to assess its binding characteristics, cellular behavior, and biodistribution.

In Vitro Studies

Competition binding assays are performed to determine the inhibitory concentration (IC50) of Dota-LM3 for various SSTR subtypes. These assays typically use cell membranes from cell lines stably expressing a single human SSTR subtype and a radiolabeled somatostatin analog as the competing ligand.

Experimental Protocol: SSTR2 Competition Binding Assay

-

Cell Lines: HEK293 or CHO cells transfected with the human SSTR2 gene.

-

Radioligand: [¹²⁵I]-Tyr³-octreotide or other suitable SSTR2-specific radioligands.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of non-radiolabeled Dota-LM3.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The radioactivity of the filters is measured using a gamma counter.

-

The IC50 value is calculated by non-linear regression analysis of the competition curve.

-

Table 1: In Vitro Binding Affinity of Dota-LM3 Conjugates

| Compound | SSTR1 IC50 (nM) | SSTR2 IC50 (nM) | SSTR3 IC50 (nM) | SSTR4 IC50 (nM) | SSTR5 IC50 (nM) | Reference |

| natGa-DOTA-LM3 | >1000 | 12.5 ± 4.3 | >1000 | >1000 | >1000 | |

| ⁶⁸Ga-NODAGA-LM3 | - | 1.3 | - | - | - |

Note: Data for other SSTR subtypes with natGa-DOTA-LM3 were not specified beyond >1000 nM.

Internalization assays are crucial for characterizing SSTR antagonists, which are expected to show low internalization compared to agonists.

Experimental Protocol: Cell Internalization Assay

-

Cell Line: SSTR2-expressing cell line (e.g., AR42J, NCI-H69).

-

Procedure:

-

Cells are incubated with radiolabeled Dota-LM3 at 37°C for various time points.

-

At each time point, the supernatant containing the unbound radioligand is removed.

-

The cell surface-bound radioactivity is stripped using an acidic buffer (e.g., glycine buffer, pH 2.5).

-

The cells are then lysed to measure the internalized radioactivity.

-

The percentage of internalized radioactivity is calculated as a fraction of the total cell-associated radioactivity (surface-bound + internalized).

-

Preclinical studies have consistently shown that Dota-LM3 exhibits low internalization rates, a characteristic feature of SSTR antagonists.

In Vivo Studies

Biodistribution studies in tumor-bearing animal models are essential to evaluate the tumor-targeting efficacy and clearance profile of radiolabeled Dota-LM3.

Experimental Protocol: In Vivo Biodistribution in a Mouse Model

-

Animal Model: Nude mice bearing xenografts of a human neuroendocrine tumor cell line expressing SSTR2 (e.g., NCI-H69, AR42J).

-

Procedure:

-

A cohort of tumor-bearing mice is injected intravenously with a known amount of ¹⁷⁷Lu-Dota-LM3.

-

At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), groups of mice are euthanized.

-

Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are collected, weighed, and their radioactivity is measured in a gamma counter.

-

The uptake in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

Clinical Development: First-in-Human Studies

The promising preclinical data led to the clinical evaluation of ¹⁷⁷Lu-Dota-LM3 in patients with metastatic NENs.

Dosimetry and Biodistribution

A first-in-humans study involving 51 patients with metastatic NENs provided crucial data on the dosimetry and biodistribution of ¹⁷⁷Lu-Dota-LM3. The study demonstrated a favorable biodistribution profile with high tumor uptake and retention.

Table 2: Biodistribution and Dosimetry of ¹⁷⁷Lu-Dota-LM3 vs. ¹⁷⁷Lu-DOTATOC

| Parameter | ¹⁷⁷Lu-Dota-LM3 | ¹⁷⁷Lu-DOTATOC | Reference |

| Effective Half-Life (h) | |||

| Whole Body | 76 | 54 | |

| Kidneys | 92 | 67 | |

| Spleen | 97 | 79 | |

| Metastases | 111 | 81 | |

| Mean Absorbed Dose (Gy/GBq) | |||

| Whole Body | 0.12 ± 0.03 | 0.04 | |

| Kidneys | 2.3 ± 0.9 | 0.6 | |

| Spleen | 3.4 ± 1.6 | 0.8 | |

| Liver Lesions | 15 - 81 | - | |

| Bone Lesions | 1 - 57 | - |

Data for ¹⁷⁷Lu-DOTATOC are provided for comparison.

Safety and Efficacy

The first-in-human study also established the safety and preliminary efficacy of ¹⁷⁷Lu-Dota-LM3.

Table 3: Safety and Efficacy of ¹⁷⁷Lu-Dota-LM3 in Metastatic NENs

| Parameter | Result | Reference |

| Median Administered Activity per Cycle | 6.1 ± 0.8 GBq | |

| Most Common Acute Adverse Event | Mild nausea (9.8% of patients) | |

| Most Severe Delayed Adverse Event | Grade 3 thrombocytopenia (5.9% of patients) | |

| Nephrotoxicity | No significant decline in renal function observed | |

| Disease Control Rate (RECIST 1.1) | 85.1% | |

| Partial Remission (RECIST 1.1) | 36.2% | |

| Stable Disease (RECIST 1.1) | 48.9% | |

| Progressive Disease (RECIST 1.1) | 14.9% | |

| Complete Remission (EORTC criteria) | 4.3% |

Signaling Pathways and Experimental Workflows

SSTR2 Signaling Pathway

Upon binding of an antagonist like Dota-LM3, the SSTR2 receptor is occupied, preventing the binding of the natural ligand, somatostatin, or SSTR agonists. Unlike agonists, antagonists do not typically induce significant receptor internalization or downstream signaling cascades that lead to antiproliferative effects. The therapeutic efficacy of radiolabeled antagonists relies primarily on the targeted delivery of radiation to the tumor cells.

Experimental Workflow for Dota-LM3 Development

The development of Dota-LM3 followed a structured workflow from initial design to clinical application.

Conclusion and Future Directions

Dota-LM3 represents a significant advancement in the field of theranostics for neuroendocrine tumors. Its superior tumor targeting properties as an SSTR antagonist have been demonstrated in both preclinical and clinical settings, leading to higher tumor radiation doses and promising efficacy with a manageable safety profile. The successful first-in-human study of ¹⁷⁷Lu-Dota-LM3 has paved the way for further clinical investigations, including comparisons with SSTR agonists in larger, randomized trials.

Future research will likely focus on optimizing the therapeutic index of Dota-LM3-based PRRT, exploring combination therapies, and expanding its application to other SSTR2-positive malignancies. The development of Dota-LM3 serves as a prime example of rational drug design and a testament to the potential of SSTR antagonists to redefine the standard of care for patients with neuroendocrine neoplasms.

References

- 1. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. 68Ga-1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid-p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Emergence of DOTA-LM3 in Neuroendocrine Tumor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of diagnosis and therapy for neuroendocrine tumors (NETs) is rapidly evolving, with a significant shift towards more precise and effective targeted radiopharmaceuticals. DOTA-LM3, a novel somatostatin receptor (SSTR) antagonist, represents a pivotal advancement in this field. When chelated with radionuclides such as Gallium-68 (⁶⁸Ga) for diagnostic imaging via Positron Emission Tomography (PET) or Lutetium-177 (¹⁷⁷Lu) for Peptide Receptor Radionuclide Therapy (PRRT), DOTA-LM3 has demonstrated significant advantages over traditional SSTR agonists. This technical guide provides a comprehensive overview of DOTA-LM3, detailing its mechanism of action, synthesis, and radiolabeling protocols, and presents a summary of key preclinical and clinical data. It aims to serve as a resource for researchers and drug development professionals exploring the potential of SSTR antagonists in oncology.

Introduction: The Rationale for SSTR Antagonists

For decades, the management of well-differentiated NETs has relied on the overexpression of somatostatin receptors, particularly subtype 2 (SSTR2), on the tumor cell surface. Radiotracers based on SSTR agonists, such as DOTA-TATE and DOTA-TOC, have been the cornerstone of both imaging and PRRT. These agonists bind to SSTR2 and are internalized by the cell, a mechanism long believed to be essential for delivering a cytotoxic radiation dose.

However, recent research has revealed that SSTR antagonists, which bind to the receptor without triggering internalization, can offer superior tumor targeting.[1] LM3, the peptide component of DOTA-LM3, is a selective SSTR2 antagonist.[2] Preclinical and clinical studies have shown that radiolabeled SSTR antagonists can bind to a larger number of receptor sites compared to agonists, leading to higher tumor uptake, improved tumor-to-background ratios, and longer tumor retention times.[1][3] This enhanced targeting holds the promise of more effective diagnostic imaging and more potent therapeutic outcomes.

DOTA-LM3: Chemistry and Properties

DOTA-LM3 is a conjugate of the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and the SSTR2 antagonist LM3. The peptide sequence of LM3 is p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH₂.[2]

Key Physicochemical Properties:

| Property | Value | Reference |

| Calculated Mass | 1,522.0 Da | |

| Log D (⁶⁴Ga-DOTA-LM3) | -2.13 ± 0.01 | |

| Net Charge (⁶⁴Ga-DOTA-LM3) | +1 |

Mechanism of Action

The therapeutic and diagnostic efficacy of DOTA-LM3 is rooted in its high affinity and selective binding to SSTR2. Unlike agonists, which cause receptor internalization upon binding, DOTA-LM3 acts as an antagonist, binding to the receptor without initiating this process. This antagonistic binding is thought to allow for the targeting of a larger pool of available SSTR2 on the tumor cell surface, leading to enhanced accumulation of the radiopharmaceutical at the tumor site.

References

- 1. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 68Ga-1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid-p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

An In-depth Technical Guide on the Biodistribution of Gallium-68 Labeled Dota-LM3

This technical guide provides a comprehensive overview of the biodistribution, experimental protocols, and underlying signaling pathways associated with Gallium-68 (⁶⁸Ga) labeled Dota-LM3. The content is tailored for researchers, scientists, and drug development professionals engaged in the field of nuclear medicine and oncology.

Introduction

⁶⁸Ga-DOTA-LM3 is a radiolabeled somatostatin receptor subtype 2 (SSTR2)-specific antagonist developed for Positron Emission Tomography (PET) imaging.[1][2][3] LM3 is a novel SSTR antagonist peptide, and when chelated with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and labeled with the positron-emitter ⁶⁸Ga, it serves as a diagnostic tool for tumors that overexpress SSTR2, such as well-differentiated neuroendocrine tumors (NETs).[1][3] This guide summarizes the key findings from biodistribution studies, outlines the methodologies for its preparation and use, and illustrates the associated biological pathways.

Biodistribution Data

The biodistribution of ⁶⁸Ga-DOTA-LM3 has been evaluated in human subjects, revealing its safety and efficacy as an imaging agent. The uptake of the radiotracer is quantified using the Standardized Uptake Value (SUV), a semi-quantitative measure. Below is a summary of the biodistribution data in various organs and tumors at different time points post-injection.

Table 1: Biodistribution of ⁶⁸Ga-DOTA-LM3 in Normal Organs and Tumors (SUVmax)

| Organ/Tissue | 5 min | 30 min | 60 min (1 h) | 120 min (2 h) |

| Normal Organs | ||||

| Pituitary | Low Uptake | Low Uptake | Low Uptake | Low Uptake |

| Parotids | Low Uptake | Low Uptake | Low Uptake | Low Uptake |

| Liver | Low Uptake | Low Uptake | Slightly higher than blood pool | Low Uptake |

| Spleen | Mild Accumulation | Mild Accumulation | Slightly higher than blood pool | Mild Accumulation |

| Pancreas | Low Uptake | Low Uptake | Low Uptake | Low Uptake |

| Adrenal Glands | Low Uptake | Low Uptake | Low Uptake | Low Uptake |

| Stomach | Low Uptake | Low Uptake | Low Uptake | Low Uptake |

| Small Intestine | Low Uptake | Low Uptake | Low Uptake | Low Uptake |

| Kidneys | Low Uptake | Low Uptake | 5.1 (SUVmax) | Low Uptake |

| Urinary Bladder | High Activity (Excretion Route) | High Activity (Excretion Route) | High Activity (Excretion Route) | High Activity (Excretion Route) |

| Tumor Lesions | 36.6 ± 23.6 | 45.3 ± 29.3 | High Retention | High Retention |

Data sourced from a prospective, randomized, double-blind study in patients with well-differentiated neuroendocrine tumors. Note: "Low Uptake" indicates that the SUVmax in these organs remained at a low level after administration. The urinary tract is the primary route of excretion.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis, quality control, and administration of ⁶⁸Ga-DOTA-LM3 for clinical imaging.

The radiolabeling of DOTA-LM3 with ⁶⁸Ga is a critical process that requires stringent quality control. The following protocol is based on established methods.

-

⁶⁸Ga Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M hydrochloric acid.

-

Precursor Preparation: 40 μg of the DOTA-LM3 precursor is dissolved in a sodium acetate buffer.

-

Reaction Mixture: The ⁶⁸Ga eluate is added directly to the vial containing the dissolved precursor. The final pH of the reaction mixture is adjusted to 4.

-

Heating: The mixture is heated to 100°C for 10 minutes to facilitate the incorporation of the radionuclide into the DOTA chelator.

-

Quality Control: Post-labeling, the radiochemical purity is assessed to ensure it meets the standards for clinical use.

The imaging protocol for patients receiving ⁶⁸Ga-DOTA-LM3 is designed to capture the dynamic uptake and clearance of the radiotracer.

-

Patient Preparation: Patients are typically required to fast for a few hours before the scan.

-

Radiotracer Administration: An intravenous bolus injection of ⁶⁸Ga-DOTA-LM3 (approximately 172 ± 21 MBq) is administered.

-

Imaging Equipment: A time-of-flight PET/CT scanner is used for image acquisition.

-

CT Scan: A low-dose CT scan is performed for anatomical localization and attenuation correction.

-

PET Scan Acquisition: Serial PET scans are acquired at multiple time points, typically at 5, 15, 30, 45, 60, and 120 minutes after the injection.

-

Image Analysis: The acquired images are reconstructed and analyzed to determine the biodistribution and tumor uptake of the radiotracer, often expressed in SUVmax.

Visualization of Key Processes

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Characterization of Lutetium-177 DOTA-LM3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro characterization of Lutetium-177 (¹⁷⁷Lu) DOTA-LM3, a promising somatostatin receptor subtype 2 (SSTR2) antagonist for peptide receptor radionuclide therapy (PRRT). This document details the essential experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate understanding and replication of these critical preclinical assessments.

Introduction

Lutetium-177 DOTA-LM3 is a radiolabeled peptide designed to target SSTR2, which is overexpressed in many neuroendocrine tumors (NETs). Unlike SSTR2 agonists (e.g., DOTATATE, DOTATOC), which are internalized into the tumor cells upon receptor binding, antagonists like DOTA-LM3 primarily bind to the cell surface. This distinct mechanism of action has shown potential for improved tumor targeting and therapeutic efficacy. The in-vitro characterization of ¹⁷⁷Lu-DOTA-LM3 is a crucial first step in its development, providing essential data on its radiochemical properties, stability, and interaction with its cellular target.

Radiolabeling and Quality Control

The successful application of ¹⁷⁷Lu-DOTA-LM3 relies on a robust and reproducible radiolabeling process that yields a product of high radiochemical purity and stability.

Experimental Protocol: Radiolabeling of DOTA-LM3 with Lutetium-177

-

Preparation: In a sterile, pyrogen-free vial, combine the DOTA-LM3 peptide with a suitable buffer, such as sodium acetate (0.4 M, pH 5.5).

-

Addition of Radionuclide: Add the required activity of ¹⁷⁷LuCl₃ to the peptide solution.

-

Radiolysis Prevention: To prevent the degradation of the peptide by radiation, add a radioprotectant like gentisic acid (5–10 mg).

-

Incubation: Incubate the reaction mixture at a controlled temperature, typically 90-95°C, for a duration of 30 minutes.

-

Quality Control Sampling: After incubation, allow the mixture to cool to room temperature and take a small aliquot for quality control testing.

Experimental Protocol: Radiochemical Purity Assessment

Radiochemical purity is determined to ensure that the radioactivity is primarily associated with the desired radiolabeled peptide and not with free ¹⁷⁷Lu or other impurities.

-

Thin-Layer Chromatography (TLC):

-

Spot a small volume of the reaction mixture onto a TLC strip (e.g., ITLC-SG).

-

Develop the chromatogram using a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.5).

-

In this system, the radiolabeled peptide typically remains at the origin (Rf = 0.0-0.1), while free ¹⁷⁷Lu migrates with the solvent front (Rf = 1.0).

-

Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Inject a small volume of the reaction mixture into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and a radioactivity detector.

-

Elute the components using a gradient of solvents, such as water and acetonitrile, both containing a small percentage of trifluoroacetic acid (TFA).

-

The retention times of the radiolabeled peptide and any impurities are used to determine the radiochemical purity.

-

Data Presentation: Radiolabeling Efficiency and Purity

| Parameter | Value | Reference |

| Radiochemical Purity | >99% | [1][2] |

In-Vitro Stability

Assessing the stability of ¹⁷⁷Lu-DOTA-LM3 in relevant biological media is critical to ensure that the radiopharmaceutical remains intact until it reaches its target.

Experimental Protocol: Serum Stability Assay

-

Incubation: Add a known amount of ¹⁷⁷Lu-DOTA-LM3 to human serum in a microcentrifuge tube.

-

Time Points: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 1, 4, 24, 48, and 72 hours).

-

Protein Precipitation: To separate the intact radiolabeled peptide from serum proteins and potential metabolites, add a precipitation agent like acetonitrile or ethanol to each aliquot.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant, which contains the radiolabeled species, using HPLC or TLC as described in section 2.2 to quantify the percentage of intact ¹⁷⁷Lu-DOTA-LM3 over time.

Data Presentation: In-Vitro Stability

| Time (hours) | % Intact ¹⁷⁷Lu-DOTA-LM3 in Human Serum |

| 1 | >95% |

| 4 | >95% |

| 24 | >90% |

| 48 | >85% |

| 72 | >80% |

Note: The data presented is representative of typical stability profiles for ¹⁷⁷Lu-labeled DOTA-peptides and should be confirmed by specific experimental data for ¹⁷⁷Lu-DOTA-LM3.

Receptor Binding and Cellular Uptake

In-vitro cell-based assays are essential to confirm the specific binding of ¹⁷⁷Lu-DOTA-LM3 to SSTR2 and to characterize its interaction with target cells.

Experimental Protocol: Cell Culture

-

Cell Line: Use a cell line that overexpresses human SSTR2, such as HEK293-SSTR2 or AR42J cells.

-

Culture Conditions: Maintain the cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

Experimental Protocol: Saturation Binding Assay

This assay determines the binding affinity (Kd) and the density of receptors (Bmax) on the target cells.

-

Cell Seeding: Seed a known number of SSTR2-expressing cells into the wells of a multi-well plate and allow them to adhere.

-

Incubation: Add increasing concentrations of ¹⁷⁷Lu-DOTA-LM3 to the wells. For determining non-specific binding, add a high concentration of unlabeled DOTA-LM3 to a parallel set of wells.

-

Equilibrium: Incubate the plate at 37°C for a sufficient time to allow binding to reach equilibrium (e.g., 1-2 hours).

-

Washing: Remove the incubation medium and wash the cells with ice-cold buffer to remove unbound radioactivity.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the concentration of ¹⁷⁷Lu-DOTA-LM3. Analyze the data using non-linear regression to determine the Kd and Bmax values.

Experimental Protocol: Internalization Assay

This assay quantifies the amount of radiolabeled peptide that is internalized by the cells versus that which remains bound to the cell surface.

-

Incubation: Incubate SSTR2-expressing cells with a fixed concentration of ¹⁷⁷Lu-DOTA-LM3 for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.

-

Surface-Bound Fraction: After incubation, remove the medium and wash the cells with ice-cold buffer. To remove the surface-bound radioactivity, incubate the cells with a cold, acidic buffer (e.g., glycine buffer, pH 2.5) for a short period. Collect this buffer, which represents the surface-bound fraction.

-

Internalized Fraction: Lyse the remaining cells with a lysis buffer (e.g., 1M NaOH). This lysate represents the internalized fraction.

-

Radioactivity Measurement: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.

-

Data Calculation: Express the surface-bound and internalized radioactivity as a percentage of the total added activity.

Data Presentation: Cellular Uptake and Internalization

| Cell Line | Time (hours) | Total Cell-Associated Radioactivity (% of added activity) | Internalized Radioactivity (% of total cell-associated) | Reference |

| HEK293-SST₂R | 1 | 61.9 ± 3.0 | Low (consistent with antagonist behavior) | [2] |

Note: As an antagonist, the majority of the cell-associated radioactivity for ¹⁷⁷Lu-DOTA-LM3 is expected to be membrane-bound, with minimal internalization.

Visualizations

SSTR2 Antagonist Signaling Pathway

SSTR2 antagonists like DOTA-LM3 bind to the somatostatin receptor on the cell surface but are not significantly internalized. This prolonged cell-surface binding is thought to contribute to their therapeutic efficacy by delivering a sustained radiation dose to the tumor cell membrane and the surrounding microenvironment.

Caption: Mechanism of action of ¹⁷⁷Lu-DOTA-LM3 at the SSTR2 receptor.

Experimental Workflow for In-Vitro Characterization

The following diagram outlines the general workflow for the in-vitro characterization of ¹⁷⁷Lu-DOTA-LM3, from radiolabeling to cellular assays.

Caption: General workflow for the in-vitro characterization of ¹⁷⁷Lu-DOTA-LM3.

Conclusion

The in-vitro characterization of ¹⁷⁷Lu-DOTA-LM3 provides a critical foundation for its preclinical and clinical development. The methodologies outlined in this guide, including radiolabeling, quality control, stability, and cell-based assays, are essential for establishing the identity, purity, and biological activity of this promising radiopharmaceutical. The data generated from these studies are vital for regulatory submissions and for guiding the design of subsequent in-vivo experiments and clinical trials.

References

Preclinical Evaluation of Novel Dota-LM3 Based Radiopharmaceuticals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of novel radiopharmaceuticals based on the DOTA-LM3 peptide conjugate. DOTA-LM3 is a potent antagonist of the somatostatin receptor subtype 2 (SSTR2), a key biomarker overexpressed in many neuroendocrine neoplasms (NENs). By chelating diagnostic or therapeutic radionuclides, DOTA-LM3 serves as a vector for targeted imaging and peptide receptor radionuclide therapy (PRRT). This document details the synthesis, radiolabeling, and in vitro and in vivo evaluation of these promising agents, presenting key data in a structured format to facilitate comparison and further research.

Core Principles and Rationale

The therapeutic and diagnostic efficacy of DOTA-LM3 radiopharmaceuticals stems from their high affinity and specific binding to SSTR2. Unlike SSTR agonists (e.g., DOTATATE, DOTATOC), which are internalized upon receptor binding, antagonists like LM3 are thought to bind to a larger number of receptor sites on the cell surface without inducing rapid internalization.[1] This can lead to higher tumor uptake and retention, potentially resulting in a greater radiation dose delivered to the tumor and improved imaging contrast.[2][3][4] The theranostic paradigm is central to this class of compounds; by switching the chelated radiometal, the same DOTA-LM3 vector can be used for both initial diagnosis with positron emission tomography (PET) (e.g., with Gallium-68) and subsequent therapy (e.g., with Lutetium-177).[5]

Caption: Theranostic workflow for DOTA-LM3 based radiopharmaceuticals.

Experimental Protocols

Radiolabeling of DOTA-LM3

The conjugation of a radionuclide to the DOTA-LM3 peptide is a critical step governed by precise reaction conditions to ensure high radiochemical purity and yield.

Protocol for ¹⁷⁷Lu-DOTA-LM3 Synthesis:

-

Preparation: In a sterile reaction vial, combine the DOTA-LM3 peptide with a sodium acetate buffer (0.4 M, pH 5.5).

-

Radiolysis Prevention: Add 5–10 mg of gentisic acid to the buffer to prevent radiolysis of the compound.

-

Radiolabeling: Introduce the required activity of [¹⁷⁷Lu]LuCl₃ to the peptide solution.

-

Incubation: Heat the reaction mixture at 90°C for 30 minutes.

-

Quality Control: After cooling, assess the radiochemical purity using high-performance liquid chromatography (HPLC). The final product should have a radiochemical purity of over 99%.

Protocol for ⁶⁸Ga-DOTA-LM3 Synthesis:

-

Elution: Elute Gallium-68 (⁶⁸Ga) from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid.

-

Buffering: Combine the ⁶⁸Ga eluate with a suitable buffer (e.g., sodium acetate) containing the DOTA-LM3 peptide.

-

Incubation: The reaction typically proceeds at an elevated temperature (e.g., 95°C) for a short duration (5-15 minutes).

-

Purification: If necessary, use a C18 Sep-Pak cartridge to remove any unchelated ⁶⁸Ga.

-

Quality Control: Verify radiochemical purity (typically >95%) using radio-HPLC or thin-layer chromatography (TLC).

Caption: A generalized workflow for the radiolabeling of DOTA-LM3.

In Vitro Evaluation

In vitro studies are essential to confirm the SSTR2 binding affinity of the synthesized radiopharmaceutical.

Competitive Binding Assay Protocol:

-

Cell Culture: Use a cell line expressing SSTR2, such as U2OS-SSTR2+ cells.

-

Incubation: Incubate the cells with a constant concentration of a known radiolabeled SSTR2 ligand (e.g., [¹¹¹In]In-DOTA-JR11) and varying concentrations of the unlabeled "cold" DOTA-LM3 compound.

-

Washing and Lysis: After incubation (e.g., 90 minutes at 37°C), wash the cells to remove unbound ligand and lyse them with a sodium hydroxide solution.

-

Measurement: Measure the radioactivity in the cell lysate using a gamma counter.

-

Analysis: Plot the bound radioactivity against the concentration of the cold ligand to determine the 50% inhibitory concentration (IC₅₀), which is a measure of binding affinity.

In Vivo Preclinical Evaluation

Animal models are used to assess the biodistribution, tumor targeting efficacy, and dosimetry of the radiopharmaceutical.

Biodistribution Study Protocol:

-

Animal Model: Use immunodeficient mice (e.g., NMRI nude mice) bearing SSTR2-expressing tumor xenografts (e.g., NCI-H727 lung carcinoid cells).

-

Injection: Administer a defined activity of the radiolabeled DOTA-LM3 compound intravenously.

-

Imaging (Optional): Perform longitudinal small-animal PET/CT scans at various time points (e.g., 1, 3, and 16 hours post-injection) to visualize biodistribution over time.

-

Ex Vivo Analysis: At a predetermined final time point, euthanize the animals.

-

Organ Harvesting: Dissect and resect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, pancreas, muscle, bone, etc.).

-

Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.

-

Calculation: Express the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of DOTA-LM3 radiopharmaceuticals, comparing them where possible to the SSTR agonist, DOTATOC.

Table 1: In Vitro SSTR2 Binding Affinity

| Compound | 50% Inhibitory Concentration (IC₅₀) in nmol/L | Reference |

| ⁶⁸Ga-NODAGA-LM3 | 1.3 | |

| ⁶⁸Ga-DOTA-LM3 | 12.5 |

Note: A lower IC₅₀ value indicates a higher binding affinity.

Table 2: Comparative Biodistribution of ¹⁷⁷Lu-DOTA-LM3 vs. ¹⁷⁷Lu-DOTATOC (20h p.i.)

| Organ/Tissue | ¹⁷⁷Lu-DOTA-LM3 (Antagonist) Uptake (%IA) | ¹⁷⁷Lu-DOTATOC (Agonist) Uptake (%IA) | Reference |

| Whole Body | 72% | 19% | |

| Kidneys | 6% | 1.7% | |

| Spleen | 4% | 1% | |

| Tumor (per ml) | 0.12%/ml | 0.05%/ml |

%IA = Percentage of Injected Activity

Table 3: Comparative Dosimetry of ¹⁷⁷Lu-DOTA-LM3 vs. ¹⁷⁷Lu-DOTATOC

| Organ/Tissue | ¹⁷⁷Lu-DOTA-LM3 (Antagonist) Absorbed Dose (Gy/GBq) | ¹⁷⁷Lu-DOTATOC (Agonist) Absorbed Dose (Gy/GBq) | Reference |

| Whole Body | 0.12 | 0.03 | |

| Kidneys | 2.0 | 0.6 | |

| Spleen | 3.3 | 0.7 | |

| Tumor | 21 | 6 | |

| Liver Metastases | 26 | 7 |

Note: These data demonstrate that the SSTR antagonist ¹⁷⁷Lu-DOTA-LM3 delivers a significantly higher radiation dose to tumors and organs compared to the agonist ¹⁷⁷Lu-DOTATOC.

Table 4: Biodistribution of ⁶⁸Ga-DOTA-LM3 in Patients with NETs (1h p.i.)

| Organ | Mean SUVmax | Reference |

| Pituitary | 1.8 | |

| Liver | 3.6 | |

| Spleen | 4.6 | |

| Pancreas (uncinate) | 1.6 | |

| Adrenal Gland | 1.8 | |

| Kidney Cortex | 11.2 | |

| Primary Tumor Lesion | Up to 126.9 |

SUVmax = Maximum Standardized Uptake Value

Signaling Pathway and Mechanism of Action

DOTA-LM3 is an antagonist for the SSTR2 receptor. Upon injection, the radiolabeled compound circulates in the bloodstream and binds with high affinity to SSTR2 expressed on the surface of tumor cells. Unlike agonists, which trigger receptor internalization, antagonists primarily remain on the cell surface. This prolonged surface binding is hypothesized to increase the total number of available binding sites, leading to higher overall tumor accumulation. The chelated radionuclide then delivers its cytotoxic radiation (in the case of ¹⁷⁷Lu) or emits positrons for imaging (in the case of ⁶⁸Ga) directly at the tumor site.

References

- 1. mdpi.com [mdpi.com]

- 2. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inis.iaea.org [inis.iaea.org]

- 4. Radiolabeled Somatostatin Analogs—A Continuously Evolving Class of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Status of Radiopharmaceuticals for the Theranostics of Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Radiolabeling DOTA-LM3 with Lutetium-177

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the radiolabeling of the somatostatin receptor (SSTR) antagonist DOTA-LM3 with Lutetium-177 (¹⁷⁷Lu). The resulting radiopharmaceutical, ¹⁷⁷Lu-DOTA-LM3, is a promising agent for Peptide Receptor Radionuclide Therapy (PRRT), particularly for neuroendocrine neoplasms (NENs).[1][2][3] This protocol is intended for research and development purposes.

Introduction

DOTA-LM3 is a synthetic peptide antagonist of the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors.[4][5] When chelated with the therapeutic radionuclide Lutetium-177, it allows for targeted delivery of radiation to tumor cells. ¹⁷⁷Lu is an ideal radionuclide for therapy due to its emission of beta particles for localized tumor destruction and gamma photons that enable imaging and dosimetry. Clinical studies have shown that ¹⁷⁷Lu-DOTA-LM3 has a favorable biodistribution, higher tumor uptake, and longer tumor retention time compared to SSTR agonists.

Chemical Structures

DOTA-LM3 is a conjugate of the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and the SSTR antagonist LM3, which has the sequence p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2.

Lutetium-177 is a radioisotope of lutetium with a physical half-life of 6.65 days. It decays via beta emission to stable Hafnium-177.

Quantitative Data Summary

The following tables summarize key quantitative data related to the radiolabeling and performance of ¹⁷⁷Lu-DOTA-LM3.

Table 1: Radiolabeling Reaction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Precursor | DOTA-LM3 peptide | |

| Radionuclide | ¹⁷⁷LuCl₃ | |

| Buffer | 0.4 M Sodium Acetate | |

| pH | 5.5 | |

| Reaction Temperature | 90°C | |

| Incubation Time | 30 minutes | |

| Radiolysis Inhibitor | Gentisic Acid (5-10 mg) |

| Radiochemical Purity | > 99% | |

Table 2: Quality Control Parameters

| Parameter | Method | Specification | Reference |

|---|---|---|---|

| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) | > 99% | |

| Radiochemical Identity | HPLC | Co-elution with cold standard | |

| pH | pH meter or pH strips | 5.0 - 6.0 | |

| Ethanol Content | Gas Chromatography (if applicable) | As per regulations | |

| Endotoxin Content | Limulus Amebocyte Lysate (LAL) test | As per pharmacopeia |

| Sterility | Membrane Filtration | Sterile | |

Table 3: Clinical Dosimetry and Administration

| Parameter | Median Value (Range) | Reference |

|---|---|---|

| Administered Activity per Cycle | 6.1 GBq (2.8–7.4 GBq) |

| Peptide Mass Administered per Cycle | 218 ± 80 µg | |

Experimental Protocols

Materials and Reagents

-

DOTA-LM3 peptide (GMP grade)

-

¹⁷⁷LuCl₃ solution (no-carrier-added, in 0.04 M HCl)

-

Sodium Acetate Buffer (0.4 M, pH 5.5), prepared with metal-free water

-

Gentisic Acid

-

Metal-free water for injection (WFI)

-

0.9% Sodium Chloride for injection

-

Sterile, pyrogen-free reaction vials and syringes

-

0.22 µm sterile filters

Equipment

-

Shielded hot cell

-

Dose calibrator

-

Heating block or water bath capable of maintaining 90°C

-

Vortex mixer

-

High-Performance Liquid Chromatography (HPLC) system with a radiometric detector

-

Thin-Layer Chromatography (TLC) system with a radiometric scanner (optional, for initial checks)

-

pH meter or calibrated pH strips

-

Laminar flow hood for aseptic manipulations

Detailed Radiolabeling Protocol

1. Preparation: a. All procedures should be performed in a shielded hot cell under aseptic conditions. b. Bring all reagents and materials to room temperature before use. c. Prepare the sodium acetate buffer (0.4 M, pH 5.5) using metal-free water. d. Prepare a stock solution of gentisic acid.

2. Radiolabeling Reaction: a. In a sterile reaction vial, add the required amount of DOTA-LM3 peptide. b. Add 5-10 mg of gentisic acid to the reaction vial to prevent radiolysis. c. Add the appropriate volume of 0.4 M sodium acetate buffer (pH 5.5) to the vial. d. Carefully transfer the required activity of ¹⁷⁷LuCl₃ solution to the reaction vial. e. Gently vortex the mixture to ensure homogeneity. f. Place the reaction vial in a heating block or water bath pre-heated to 90°C. g. Incubate for 30 minutes. h. After incubation, remove the vial from the heat source and allow it to cool to room temperature.

3. Final Formulation: a. Once cooled, the solution can be diluted with 0.9% sodium chloride for injection to the desired radioactive concentration. b. The final product should be passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control Protocol

1. Radiochemical Purity (RCP) Determination by HPLC: a. Mobile Phase: A gradient of trifluoroacetic acid (TFA) in water and acetonitrile is typically used. b. Column: A C18 reverse-phase column. c. Flow Rate: Typically 1 mL/min. d. Detection: A UV detector (at ~280 nm) in series with a radiometric detector. e. Procedure: Inject a small aliquot of the final product onto the HPLC system. f. Analysis: The chromatogram should show a major peak corresponding to ¹⁷⁷Lu-DOTA-LM3. The RCP is calculated by dividing the area of the product peak by the total area of all radioactive peaks. The RCP should be greater than 99%.

2. pH Measurement: a. Dispense a small drop of the final product onto a calibrated pH strip or use a pH meter. b. The pH should be within the acceptable range for intravenous injection (typically 5.0 - 6.0).

3. Visual Inspection: a. The final product should be a clear, colorless solution, free of any particulate matter.

4. Sterility and Endotoxin Testing: a. These tests should be performed according to standard pharmacopeia procedures.

Visualizations

Caption: Chelation of Lutetium-177 by DOTA-LM3.

Caption: Workflow for Radiolabeling DOTA-LM3 with ¹⁷⁷Lu.

References

- 1. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. First-in-Humans Study of the SSTR Antagonist 177Lu-DOTA-LM3 for Peptide Receptor Radionuclide Therapy in Patients with Metastatic Neuroendocrine Neoplasms: Dosimetry, Safety, and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DOTA-LM3 | TargetMol [targetmol.com]

Application Notes and Protocols for 68Ga-Dota-LM3 PET/CT Imaging in Neuroendocrine Tumors

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of 68Ga-Dota-LM3, a promising radiopharmaceutical for Positron Emission Tomography/Computed Tomography (PET/CT) imaging of neuroendocrine tumors (NETs). 68Ga-Dota-LM3 is a somatostatin receptor subtype 2 (SSTR2) antagonist that has demonstrated favorable biodistribution, high tumor uptake, and good tumor retention, leading to high-contrast images.[1][2][3] These characteristics make it a valuable tool for the diagnosis, staging, and monitoring of patients with well-differentiated NETs. This document is intended for researchers, scientists, and drug development professionals working in the field of nuclear medicine and oncology.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical studies involving 68Ga-Dota-LM3 PET/CT imaging in patients with well-differentiated neuroendocrine tumors.

Table 1: Biodistribution of 68Ga-Dota-LM3 in Normal Organs (SUVmax at 1 Hour Post-Injection)

| Organ | SUVmax (Mean ± SD) |

| Pituitary | 1.5 ± 1.0 |

| Parotids | Significantly Lower than 68Ga-NODAGA-LM3 |

| Liver | Significantly Lower than 68Ga-NODAGA-LM3 |

| Spleen | Significantly Lower than 68Ga-NODAGA-LM3 |

| Pancreas | Significantly Lower than 68Ga-NODAGA-LM3 |

| Adrenal | Significantly Lower than 68Ga-NODAGA-LM3 |

| Stomach | Significantly Lower than 68Ga-NODAGA-LM3 |

| Small Intestine | Significantly Lower than 68Ga-NODAGA-LM3 |